Gpx4/cdk-IN-1 -

Gpx4/cdk-IN-1

Catalog Number: EVT-15272887
CAS Number:
Molecular Formula: C48H45Cl2N9O7S
Molecular Weight: 962.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gpx4/cdk-IN-1 is a compound designed to inhibit glutathione peroxidase 4, an essential enzyme in cellular antioxidant defense mechanisms. Glutathione peroxidase 4 plays a critical role in reducing lipid hydroperoxides, thereby protecting cells from oxidative damage. This enzyme is unique among the glutathione peroxidase family due to its ability to reduce complex hydroperoxides, making it a significant target for therapeutic interventions in various diseases, including cancer and neurodegenerative disorders .

Source and Classification

Gpx4/cdk-IN-1 is classified as a dual inhibitor of glutathione peroxidase 4 and cyclin-dependent kinases. It has been synthesized as part of ongoing research into compounds that can induce ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. This compound is part of a broader category of covalent inhibitors targeting selenoproteins, which are proteins containing selenocysteine, an amino acid that plays a crucial role in the antioxidant properties of glutathione peroxidase 4 .

Synthesis Analysis

The synthesis of Gpx4/cdk-IN-1 employs various organic chemistry techniques typically used for creating covalent inhibitors. The general methodology includes:

  • Formation of Covalent Bonds: The compound is designed to selectively bind to the active site of glutathione peroxidase 4, particularly targeting the selenocysteine residue at position 46.
  • Use of Precursors: Specific precursors are utilized to ensure the proper formation of the desired compound structure during synthesis.
  • Purification Techniques: Following synthesis, purification techniques such as chromatography are employed to isolate Gpx4/cdk-IN-1 from byproducts and unreacted materials .
Molecular Structure Analysis

The molecular structure of Gpx4/cdk-IN-1 features a framework that allows for effective binding to the active site of glutathione peroxidase 4. The compound's design emphasizes:

  • Selenocysteine Targeting: The structure is optimized for high affinity towards the selenocysteine residue within the enzyme.
  • Crystal Structure Studies: Research has shown that the crystal structure of glutathione peroxidase 4 in complex with inhibitors can be determined using X-ray crystallography, providing insights into how Gpx4/cdk-IN-1 interacts at the molecular level .

Structural Data

  • Molecular Weight: The molecular weight and specific structural characteristics can be derived from mass spectrometry analysis.
  • PDB Codes: Relevant structural data can be accessed through Protein Data Bank codes for comparative analysis with other inhibitors and enzyme structures .
Chemical Reactions Analysis

Gpx4/cdk-IN-1 primarily facilitates reactions involving the reduction of lipid hydroperoxides to their corresponding alcohols. The key reactions include:

  • Reduction Mechanism: Utilizing reduced glutathione as a co-factor, the enzymatic reaction proceeds through two main steps:
    • Formation of a glutathionylated intermediate.
    • Conversion of this intermediate into oxidized glutathione, thus restoring the active site for subsequent catalytic cycles .

Technical Details

The detailed mechanism involves monitoring reaction intermediates using mass spectrometry, allowing researchers to study the kinetics and efficiency of Gpx4/cdk-IN-1 in inhibiting glutathione peroxidase 4 .

Mechanism of Action

The mechanism by which Gpx4/cdk-IN-1 exerts its effects includes:

  • Inhibition of Antioxidant Defense: By inhibiting glutathione peroxidase 4, Gpx4/cdk-IN-1 disrupts cellular antioxidant defenses, leading to increased oxidative stress.
  • Induction of Ferroptosis: This compound has been shown to selectively induce ferroptosis in cancer cells while sparing normal cells. This selectivity enhances its potential as a therapeutic agent in oncology .

Data on Mechanism

Research indicates that Gpx4/cdk-IN-1 can sensitize tumor cells to lipid peroxidation and ferroptosis, particularly when used in conjunction with cyclin-dependent kinase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of Gpx4/cdk-IN-1 include:

  • Solubility: The compound's solubility characteristics are crucial for its bioavailability and effectiveness in biological systems.
  • Stability: Stability under physiological conditions impacts its potential therapeutic applications.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to assess these properties comprehensively .

Applications

Gpx4/cdk-IN-1 has several scientific applications, particularly in cancer research:

  • Cancer Therapy: Its ability to induce ferroptosis makes it a promising candidate for treating therapy-resistant tumors.
  • Research Tool: As a dual inhibitor, it serves as an important tool for studying the interactions between oxidative stress pathways and cell cycle regulation.

Scientific Uses

Ongoing studies aim to explore its efficacy in various cancer models and its potential role in combination therapies that leverage both oxidative stress induction and cell cycle arrest mechanisms .

Rationale for Dual GPX4 and CDK Targeting in Malignant Cancer Therapy

GPX4 as a Central Regulator of Ferroptosis in Cancer Cell Survival

Glutathione peroxidase 4 (GPX4) serves as the primary enzymatic defense against ferroptosis, an iron-dependent form of regulated cell death characterized by lethal lipid peroxidation [2] [6]. This selenoprotein functions by catalyzing the reduction of phospholipid hydroperoxides (PL-OOH) to their corresponding alcohols (PL-OH), utilizing glutathione (GSH) as a cofactor. This reaction is critical for maintaining membrane integrity and preventing oxidative damage to cellular lipids [9]. In cancer biology, GPX4 emerges as a key vulnerability point because many aggressive and therapy-resistant malignancies exhibit heightened dependence on the GPX4 antioxidant pathway for survival, particularly under conditions of oxidative stress [4] [5].

Mechanistically, GPX4 inhibition leads to the uncontrolled accumulation of lipid peroxides, primarily derived from polyunsaturated fatty acid-containing phospholipids (PUFA-PLs) in cellular membranes. When these peroxides reach a critical threshold, they induce membrane destabilization and rupture, culminating in ferroptotic cell death [6] [9]. Cancer cells often demonstrate elevated susceptibility to GPX4 inhibition due to their high metabolic rates, increased reactive oxygen species (ROS) production, and altered iron metabolism – collectively creating a permissive environment for lipid peroxidation cascades [5] [9]. This dependency positions GPX4 as a therapeutic linchpin for targeting malignancies resistant to conventional therapies, especially those with metastatic potential or oncogenic RAS mutations [4] [9].

Table 1: Key GPX4 Inhibitors and Their Mechanisms of Action

Compound ClassRepresentative AgentsPrimary MechanismCancer Models
Covalent GPX4 InhibitorsRSL3, ML162, ML210Covalent binding to GPX4 selenocysteine residueER+ breast cancer, TNBC, HT1080 fibrosarcoma
System xc⁻ InhibitorsErastin, Erastin2, Imidazole ketone erastin (IKE)Depletion of cysteine/glutathione poolRAS-mutant cell lines, xenograft models
Indirect RegulatorsFINO2Iron oxidation and GPX4 inactivationMultiple cancer cell lines
Clinical-stage AgentsSulfasalazineSystem xc⁻ inhibitionInflammatory conditions and cancer models

CDK4/6-Mediated Cell Cycle Dysregulation in Tumorigenesis

Cyclin-dependent kinases 4 and 6 (CDK4/6) are master regulators of the G1-S cell cycle transition, functioning through phosphorylation and inactivation of the retinoblastoma (RB) tumor suppressor protein [3] [10]. This phosphorylation event releases E2F transcription factors, enabling the expression of genes essential for DNA replication and cell cycle progression [10]. In numerous cancers, including hormone receptor-positive (HR+) breast cancer and other malignancies, dysregulation of the CDK4/6-RB-E2F axis represents a fundamental oncogenic driver that promotes uncontrolled proliferation [3] [5]. Consequently, CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) have become standard therapeutic agents for advanced HR+ breast cancer, primarily inducing cytostatic G1 cell cycle arrest [4] [5].

Despite their clinical utility, significant limitations plague CDK4/6 inhibitor monotherapy. Cancer cells frequently develop resistance through multiple mechanisms, including RB1 loss, cyclin E amplification, or activation of compensatory signaling pathways such as PI3K/AKT/mTOR [3] [5]. Furthermore, these agents typically induce reversible growth arrest rather than tumor cell death, permitting eventual disease progression [4] [5]. Genome-wide CRISPR screens revealed that CDK4/6 inhibition creates collateral vulnerabilities in cancer cells, particularly in pathways involving oxidative stress response and lipid metabolism [5]. This altered cellular state provides a rational foundation for combination therapies targeting both CDK4/6 and complementary death-inducing pathways like ferroptosis.

Table 2: Limitations of CDK4/6 Inhibitor Monotherapy and Resistance Mechanisms

LimitationMolecular MechanismTherapeutic Consequence
Reversible CytostasisIncomplete suppression of E2F targetsTumor regrowth upon discontinuation
RB1 LossInactivating mutations or deletionsAbrogation of CDK4/6 inhibitor efficacy
Cyclin E AmplificationCDK2 activation bypassing CDK4/6 dependencePersistent S-phase entry despite treatment
PI3K/AKT Pathway ActivationEnhanced cyclin D expression and CDK independencePrimary and acquired resistance
Compensatory CDK UpregulationIncreased CDK2 activityCircumvention of G1/S blockade

Synergistic Mechanisms of Ferroptosis Induction and Cell Cycle Arrest

The combination of GPX4 and CDK4/6 inhibition creates a powerful synthetic lethality in cancer cells through multiple interconnected biological mechanisms [1] [4] [5]. At the molecular level, CDK4/6 inhibition triggers a metabolic rewiring that profoundly sensitizes cancer cells to ferroptotic death. Palbociclib and other CDK4/6 inhibitors induce oxidative stress and disrupt lipid metabolism, creating a ferroptosis-prone cellular environment characterized by increased peroxidation-susceptible phospholipids [5]. This effect is mechanistically linked to cell cycle arrest, as arrested cells accumulate oxidizable polyunsaturated fatty acid phospholipids (PUFA-PLs), which serve as substrates for lipid peroxidation cascades upon GPX4 inhibition [6].

CRISPR/Cas9 functional genomics screens identified GPX4 as the top sensitizer to CDK4/6 inhibition in estrogen receptor-positive (ER+) breast cancer models [4] [5]. Depletion or pharmacological inhibition of GPX4 dramatically enhanced the efficacy of palbociclib and endocrine therapies like giredestrant, with GPX4-null xenografts exhibiting exceptional sensitivity to palbociclib monotherapy [5]. This synergy extends beyond ER+ breast cancer to triple-negative breast cancer (TNBC) models, suggesting broad applicability across cancer types [4] [5]. Crucially, the ferroptosis induced by dual GPX4/CDK inhibition operates through a non-canonical lipid peroxidation pathway in ER+ models involving peroxisome-derived AGPAT3-dependent phospholipid biosynthesis rather than the classical ACSL4 pathway [5].

The molecular bridge between cell cycle arrest and ferroptosis sensitivity involves the downregulation of epithelial membrane protein 2 (EMP2) during G1 arrest [6]. EMP2 normally functions to suppress lipid peroxidation; its reduction during CDK4/6 inhibition removes this protective mechanism, creating vulnerability to GPX4 inhibition. Additionally, CDK4/6 inhibition modulates E2F transcription factors, which regulate both pro- and anti-ferroptotic proteins including ALOX5, MYC, SLC7A11, ATF4, and GPX4 itself [2]. This transcriptional reprogramming further shifts the cellular redox balance toward ferroptosis susceptibility.

Table 3: Synergistic Mechanisms of GPX4 and CDK4/6 Inhibition

Synergistic MechanismKey Molecular PlayersExperimental Evidence
Lipid Metabolic RewiringAGPAT3, PUFA-ePL accumulationCRISPR screens; Lipidomics in ER+ models
Redox Homeostasis DisruptionIncreased ROS, GSH depletionFlow cytometry with DCFDA; GSH assays
EMP2 DownregulationLoss of EMP2-mediated protectionImmunoblotting; EMP2 rescue experiments
Transcriptional ReprogrammingE2F1-mediated regulation of ferroptosis genesChIP-seq; Gene expression profiling
Non-canonical Peroxisomal PathwayPeroxisome-derived PUFA ether lipidsMetabolic tracing studies; AGPAT3 knockdown

The therapeutic implications of these synergistic mechanisms are profound. First-generation dual inhibitors like B9 (a GPX4/CDK dual inhibitor) demonstrated potent cytotoxic activity against multiple cancer cell lines, simultaneously inducing ferroptosis and G1 arrest in MDA-MB-231 and HCT-116 cells [1]. Compared to the individual agents ML162 (GPX4 inhibitor) and indirubin-3'-oxime (CDK inhibitor), B9 showed significantly stronger in vivo tumor growth suppression [1]. This proof-of-concept validates dual targeting as a promising strategy against malignant cancers, particularly those resistant to single-pathway inhibition.

Properties

Product Name

Gpx4/cdk-IN-1

IUPAC Name

3-[4-[[2-chloro-4-[(2-chloroacetyl)-[2-oxo-2-(2-phenylethylamino)-1-thiophen-2-ylethyl]amino]phenoxy]methyl]triazol-1-yl]-N-[3-[(E)-[2-(2-hydroxy-6-methoxy-1H-indol-3-yl)indol-3-ylidene]amino]oxypropyl]propanamide

Molecular Formula

C48H45Cl2N9O7S

Molecular Weight

962.9 g/mol

InChI

InChI=1S/C48H45Cl2N9O7S/c1-64-33-15-16-34-38(26-33)54-47(62)43(34)45-44(35-11-5-6-12-37(35)53-45)56-66-23-8-20-51-41(60)19-22-58-28-31(55-57-58)29-65-39-17-14-32(25-36(39)50)59(42(61)27-49)46(40-13-7-24-67-40)48(63)52-21-18-30-9-3-2-4-10-30/h2-7,9-17,24-26,28,46,54,62H,8,18-23,27,29H2,1H3,(H,51,60)(H,52,63)/b56-44+

InChI Key

XZHKRJXBZZUBQT-FYGPYZTFSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCCNC(=O)CCN5C=C(N=N5)COC6=C(C=C(C=C6)N(C(C7=CC=CS7)C(=O)NCCC8=CC=CC=C8)C(=O)CCl)Cl

Isomeric SMILES

COC1=CC2=C(C=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCCNC(=O)CCN5C=C(N=N5)COC6=C(C=C(C=C6)N(C(C7=CC=CS7)C(=O)NCCC8=CC=CC=C8)C(=O)CCl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.